Cas no 2172111-21-4 (3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid)
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid
- 2172111-21-4
- EN300-1530654
- 3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid
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- Inchi: 1S/C32H35N3O5/c36-30(35(19-16-31(37)38)20-23-8-2-1-3-9-23)21-34-17-14-24(15-18-34)33-32(39)40-22-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-13,24,29H,14-22H2,(H,33,39)(H,37,38)
- InChI Key: YFNVXFFQNNZSPX-UHFFFAOYSA-N
- SMILES: O(C(NC1CCN(CC(N(CC2C=CC=CC=2)CCC(=O)O)=O)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 541.25767123g/mol
- Monoisotopic Mass: 541.25767123g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 40
- Rotatable Bond Count: 11
- Complexity: 832
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 99.2Ų
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1530654-0.05g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-0.1g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-0.25g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-0.5g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-1.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-2.5g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-5.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-10.0g |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1530654-50mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1530654-100mg |
3-{N-benzyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetamido}propanoic acid |
2172111-21-4 | 100mg |
$2963.0 | 2023-09-26 |
3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid
Comprehensive Overview of 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid (CAS No. 2172111-21-4)
The compound 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid (CAS No. 2172111-21-4) is a highly specialized organic molecule with significant applications in peptide synthesis and medicinal chemistry. Its intricate structure features a piperidine core, a benzyl group, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, making it invaluable for researchers in drug discovery and bioconjugation. The Fmoc moiety is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions.
In recent years, the demand for peptide-based therapeutics has surged, driven by their high specificity and low toxicity. This has led to increased interest in compounds like 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid, which serve as critical building blocks for peptide modification. Researchers often search for "Fmoc-protected amino acids" or "piperidine derivatives in drug design," reflecting the growing focus on precision medicine and targeted therapies. The compound's unique structure allows for the introduction of N-benzyl and propanoic acid functionalities, enabling tailored modifications to enhance bioavailability and binding affinity.
From a synthetic perspective, the CAS No. 2172111-21-4 compound exemplifies the convergence of organic chemistry and biotechnology. Its piperidin-1-ylacetamido segment is a common pharmacophore found in many FDA-approved drugs, particularly those targeting neurological and cardiovascular diseases. This has sparked queries like "role of piperidine in CNS drugs" and "Fmoc group applications in bioconjugation," highlighting its relevance in cutting-edge research. Moreover, the compound's propanoic acid terminus offers a convenient handle for further derivatization, such as coupling to other biomolecules or solid supports.
The Fmoc protecting group in 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid is a cornerstone of modern peptide chemistry. Its UV-active properties facilitate real-time monitoring of reactions, a feature highly sought after in high-throughput screening (HTS) platforms. Searches for "Fmoc deprotection methods" or "fluorenyl-based protecting groups" underscore its importance in automated synthesis workflows. Additionally, the compound's N-benzyl substitution enhances lipophilicity, a key parameter in optimizing drug permeability across biological membranes—a topic frequently explored in queries like "improving peptide drug delivery."
Beyond its synthetic utility, CAS No. 2172111-21-4 has garnered attention in the development of peptide-based diagnostics. The 9H-fluoren-9-yl moiety's fluorescence properties enable its use in imaging probes, aligning with trends in theranostics. This dual functionality addresses popular search terms such as "fluorescent tags for biomolecules" and "multifunctional peptide linkers." Furthermore, the compound's compatibility with green chemistry principles—evidenced by its efficient deprotection under mild conditions—resonates with queries like "sustainable peptide synthesis," reflecting the industry's shift toward eco-friendly practices.
In summary, 3-{N-benzyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidin-1-ylacetamido}propanoic acid represents a versatile tool for advancing peptide engineering and drug discovery. Its structural features cater to diverse applications, from SPPS to bioconjugation, while its alignment with current research trends ensures its continued relevance. As the scientific community explores "next-generation peptide therapeutics" and "precision drug design," compounds like this will remain indispensable in bridging the gap between molecular innovation and clinical translation.
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